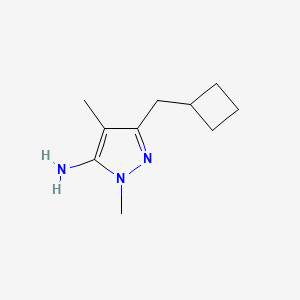![molecular formula C17H19ClO5 B15241371 (3aS,4S,6aR)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15241371.png)
(3aS,4S,6aR)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3aS,4S,6aR)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one is a complex organic molecule characterized by its unique structural features It contains a cyclopentafuran ring system with various functional groups, including hydroxyl, chlorophenoxy, and hydroxybutenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4S,6aR)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclopentafuran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorophenoxy group: This step often involves nucleophilic substitution reactions using 3-chlorophenol and suitable leaving groups.
Addition of the hydroxybutenyl group: This can be accomplished through aldol condensation or related reactions, followed by reduction to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions
(3aS,4S,6aR)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the hydroxybutenyl group can be reduced to form saturated compounds.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols.
科学的研究の応用
(3aS,4S,6aR)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one: has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: The compound’s unique functional groups may have pharmacological properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (3aS,4S,6aR)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one involves its interaction with specific molecular targets. The hydroxyl and chlorophenoxy groups can form hydrogen bonds and hydrophobic interactions with proteins or enzymes, potentially modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling.
類似化合物との比較
(3aS,4S,6aR)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one: can be compared with similar compounds such as:
- (3S,3aS,6R,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl nitrate
- (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl glycolate
These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the chlorophenoxy group in This compound makes it unique and potentially more versatile in its applications.
特性
分子式 |
C17H19ClO5 |
|---|---|
分子量 |
338.8 g/mol |
IUPAC名 |
(3aS,4S,6aR)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C17H19ClO5/c18-10-2-1-3-12(6-10)22-9-11(19)4-5-13-14-7-17(21)23-16(14)8-15(13)20/h1-6,11,13-16,19-20H,7-9H2/b5-4+/t11-,13-,14-,15?,16+/m0/s1 |
InChIキー |
GNPPCWNVUFFTIJ-FHHPMPBQSA-N |
異性体SMILES |
C1[C@@H]2[C@@H](CC(=O)O2)[C@@H](C1O)/C=C/[C@@H](COC3=CC(=CC=C3)Cl)O |
正規SMILES |
C1C(C(C2C1OC(=O)C2)C=CC(COC3=CC(=CC=C3)Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Nitroimidazo[4,5-c]-pyridin-2-one](/img/structure/B15241291.png)
![4-[(2-Methylpentan-3-yl)amino]butan-2-ol](/img/structure/B15241300.png)
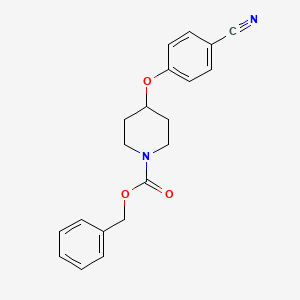
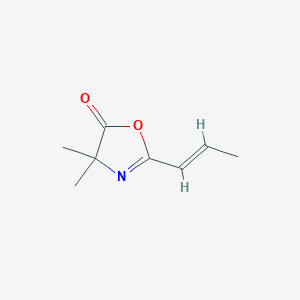
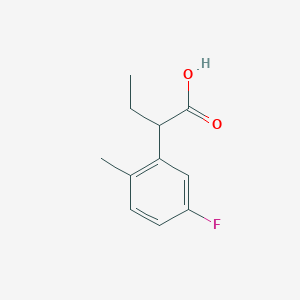
![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15241322.png)
![tert-Butyl 8-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B15241329.png)
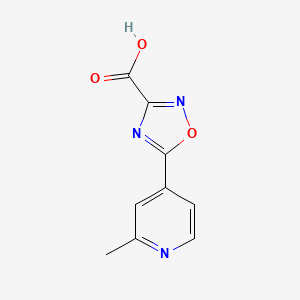
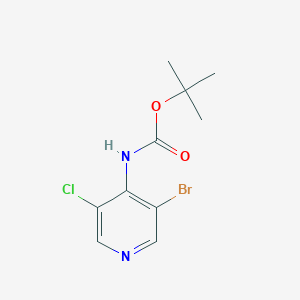


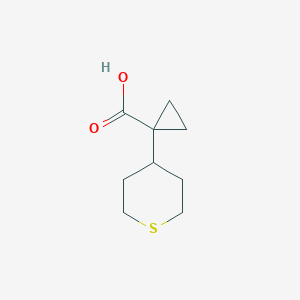
![2-chloro-N-[3-cyano-4,5-dimethyl-1-(thien-2-ylmethyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B15241379.png)
